molecular formula C10H21B B3057335 (s)-1-Bromo-3,7-dimethyloctane CAS No. 79434-89-2

(s)-1-Bromo-3,7-dimethyloctane

Cat. No.: B3057335
CAS No.: 79434-89-2
M. Wt: 221.18 g/mol
InChI Key: VGSUDZKDSKCYJP-JTQLQIEISA-N
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Description

(S)-1-Bromo-3,7-dimethyloctane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a branched octane chain, which also contains two methyl groups at the third and seventh positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Bromo-3,7-dimethyloctane typically involves the bromination of (S)-3,7-dimethyloctane. This can be achieved through the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The use of bromine sources such as N-bromosuccinimide (NBS) in the presence of light or heat can also be employed to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Bromo-3,7-dimethyloctane can undergo various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol are commonly used.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used, resulting in compounds such as (S)-3,7-dimethyloctanol, (S)-3,7-dimethyloctanenitrile, or (S)-3,7-dimethyloctylamine.

    Elimination Reactions: The major product is typically (S)-3,7-dimethyloctene.

Scientific Research Applications

(S)-1-Bromo-3,7-dimethyloctane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.

    Material Science: The compound is utilized in the preparation of specialty polymers and materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of (S)-1-Bromo-3,7-dimethyloctane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate during nucleophilic substitution reactions. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    (S)-1-Chloro-3,7-dimethyloctane: Similar in structure but contains a chlorine atom instead of bromine.

    (S)-1-Iodo-3,7-dimethyloctane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.

    (S)-1-Fluoro-3,7-dimethyloctane: Contains a fluorine atom, which significantly alters its reactivity and physical properties.

Uniqueness: (S)-1-Bromo-3,7-dimethyloctane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, offering a range of reactivity that is not as easily achieved with other halogenated analogs.

Properties

IUPAC Name

(3S)-1-bromo-3,7-dimethyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSUDZKDSKCYJP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510209
Record name (3S)-1-Bromo-3,7-dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79434-89-2
Record name (3S)-1-Bromo-3,7-dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To neat 3,7-dimethyloctanol (5 ml) was added phosphorus tribromide (1.01 ml). The mixture was stirred for 4 hours at 60° C. The reaction mixture was added to a mixture of water and n-hexane. The organic layer was separated and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 3,7-dimethyloctyl bromide (4.40 g).
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5 mL
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1.01 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3,7-dimethyl-1-octanol (50.0 ml, 0.264 mol) and triphenylphosphine (86.9 g, 0.331 mol) in 300 ml of CH2Cl2 were added N-bromosuccinimide (56.6 g, 0.318 mol) in portions at 0° C. After stirring at 0° C. for 2 h, the solvent was evaporated. The residue was treated with hexane and filtered. The solids were washed thoroughly with hexane and the combined hexane extracts evaporated. The residue was chromatographed on silica gel with hexane. Yield=54.13 g (93% based on 50.0 ml of 3,7-dimethyl-1-octanol). 1H NMR (360 MHz, CDCl3): δ 3.37-3.50 (m, 2H, —CH2Br), 1.07-1.94 (m, 10H, (CH3)2CHCH2CH2CH2CH(CH3)CH2CH2Br), 0.89 (d, 3H, J=6.5 Hz, —CH3), 0.87 (d, 6H, J=6.8 Hz, —CH3). CI MS m/z: 220.048 (M+) (calcd 220.083).
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50 mL
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86.9 g
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56.6 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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